

H-Chpro-OH.HCl: A Closer Look at a Key Synthetic Intermediate

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Compound of Interest

Compound Name: *H-Chpro-OH.HCl*

Cat. No.: *B193167*

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Application Note

H-Chpro-OH.HCl, chemically identified as trans-4-Cyclohexyl-L-proline hydrochloride (CAS Number: 90657-55-9), is a proline derivative recognized primarily for its crucial role as a synthetic intermediate in the pharmaceutical industry. While the user query specified its application as a tool compound in chemical biology, extensive research indicates that its predominant use is in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Fosinopril.

This document serves to clarify the identity and primary application of **H-Chpro-OH.HCl**. It also addresses the current lack of publicly available data regarding its direct use as a tool compound for probing biological systems. While categorized by some suppliers as a "Protein Degradation Building Block," specific examples and detailed protocols for this application are not readily available in scientific literature.

The primary utility of **H-Chpro-OH.HCl** lies in its stereochemically defined structure, which is integral to the creation of complex bioactive molecules. Its cyclohexyl group, in particular, contributes to the potency of the final drug product, Fosinopril.

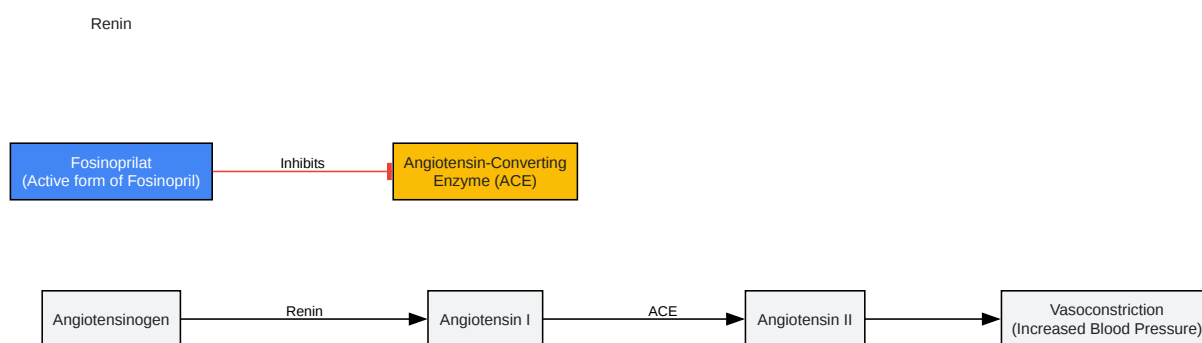
Biological Context: The Renin-Angiotensin System

To understand the significance of **H-Chpro-OH.HCl** as a precursor, it is essential to consider the biological pathway targeted by its end-product, Fosinopril. Fosinopril is a prodrug that is

hydrolyzed in the body to its active form, Fosinoprilat. Fosinoprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).

ACE plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. By inhibiting ACE, Fosinoprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.

Below is a diagram illustrating the mechanism of action of Fosinopril, the drug synthesized from **H-Chpro-OH.HCl**.



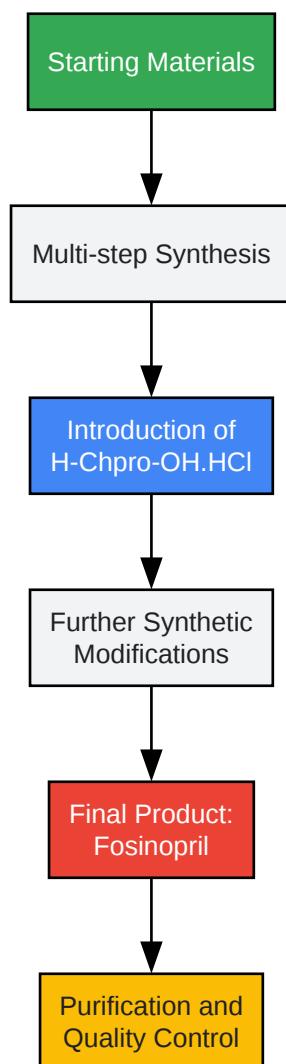
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Caption: Mechanism of action of Fosinopril, the end-product of **H-Chpro-OH.HCl** synthesis.

Synthetic Utility

The primary application of **H-Chpro-OH.HCl** is as a key building block in the multi-step synthesis of Fosinopril. Its rigid, non-proteinogenic amino acid structure is a critical component that contributes to the high potency and long biological half-life of the final drug.

The following diagram outlines a generalized workflow for the synthesis of a pharmaceutical agent like Fosinopril, highlighting the role of **H-Chpro-OH.HCl**.



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Caption: Generalized workflow for the synthesis of Fosinopril, highlighting the role of **H-Chpro-OH.HCl**.

H-Chpro-OH.HCl as a Potential Protein Degradator Building Block

Some suppliers have categorized **H-Chpro-OH.HCl** as a "Protein Degradator Building Block." This suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it.

A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. Proline and its derivatives are sometimes incorporated into these linkers to provide conformational rigidity. It is plausible that **H-Chpro-OH.HCl** could be used in the synthesis of such linkers. However, there is a lack of specific published examples of PROTACs that utilize **H-Chpro-OH.HCl**.

The diagram below illustrates the general structure of a PROTAC molecule.

Caption: General structure of a Proteolysis Targeting Chimera (PROTAC).

Quantitative Data

There is no publicly available quantitative data, such as IC₅₀ or K_i values, that characterizes the direct biological activity of **H-Chpro-OH.HCl** as a tool compound. Its characterization is primarily focused on its chemical properties relevant to its role as a synthetic intermediate.

Experimental Protocols

Detailed experimental protocols for the use of **H-Chpro-OH.HCl** as a tool compound in chemical biology are not available in the public domain. Its use is primarily described within the context of synthetic organic chemistry protocols for the preparation of Fosinopril.

Conclusion

In summary, **H-Chpro-OH.HCl** (trans-4-Cyclohexyl-L-proline hydrochloride) is a well-established synthetic intermediate in the pharmaceutical industry, most notably for the synthesis of the ACE inhibitor Fosinopril. While it holds potential as a building block for PROTAC linkers, there is a lack of documented evidence of its use as a standalone tool compound in chemical biology for the study of biological pathways. Researchers interested in this compound should be aware of its primary application in synthesis and the current absence of data supporting its direct use as a biological probe.

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